molecular formula C5H8N4O2S B13944717 2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 37168-70-0

2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B13944717
CAS No.: 37168-70-0
M. Wt: 188.21 g/mol
InChI Key: SKFMHVRVWAHCIT-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4,5-dihydro- is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include substituted thiazoles and thiazolidines .

Scientific Research Applications

4-Thiazolecarboxylic acid, 2-[(aminoiminomethy)amino]-4,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Compared to other thiazole derivatives, 4-thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4,5-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable subject of study in various fields of research.

Properties

CAS No.

37168-70-0

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

2-(hydrazinylmethylideneamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H8N4O2S/c6-8-2-7-5-9-3(1-12-5)4(10)11/h2-3H,1,6H2,(H,10,11)(H,7,8,9)

InChI Key

SKFMHVRVWAHCIT-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)N=CNN)C(=O)O

Origin of Product

United States

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